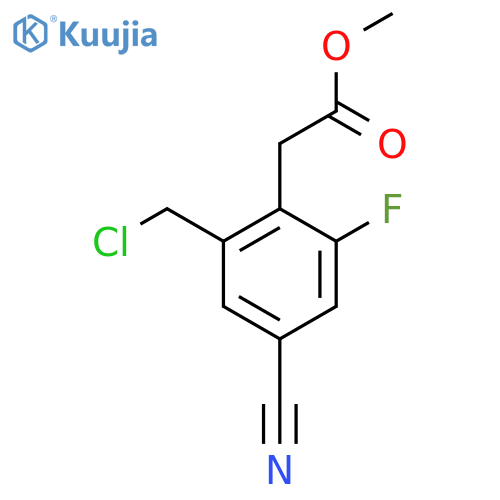Cas no 1805671-35-5 (Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate)

1805671-35-5 structure
商品名:Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate
CAS番号:1805671-35-5
MF:C11H9ClFNO2
メガワット:241.646065473557
CID:4980923
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate
-
- インチ: 1S/C11H9ClFNO2/c1-16-11(15)4-9-8(5-12)2-7(6-14)3-10(9)13/h2-3H,4-5H2,1H3
- InChIKey: ZIIRSKZHTHDUDG-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C#N)C=C(C=1CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 302
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 1.9
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011655-500mg |
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate |
1805671-35-5 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
| Alichem | A013011655-1g |
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate |
1805671-35-5 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
| Alichem | A013011655-250mg |
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate |
1805671-35-5 | 97% | 250mg |
489.60 USD | 2021-06-25 |
Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
1805671-35-5 (Methyl 2-chloromethyl-4-cyano-6-fluorophenylacetate) 関連製品
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
